2-Cyclobutylpropane-1,3-diol
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Overview
Description
2-Cyclobutylpropane-1,3-diol is an organic compound with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol . This compound features a cyclobutyl group attached to a propane-1,3-diol backbone, making it a diol with two hydroxyl groups. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclobutylpropane-1,3-diol can be synthesized through various methods. One common approach involves the reaction of cyclobutylmethyl ketone with formaldehyde in the presence of a base, followed by reduction with sodium borohydride. This method yields the desired diol with high purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting hydroxyl groups to halides.
Major Products:
Oxidation: Cyclobutylpropanal or cyclobutylpropanone.
Reduction: Cyclobutylpropanol.
Substitution: Cyclobutylpropyl chloride or bromide.
Scientific Research Applications
2-Cyclobutylpropane-1,3-diol is utilized in various scientific research fields, including:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In the development of biochemical assays and as a potential probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-cyclobutylpropane-1,3-diol involves its interaction with specific molecular targets, primarily through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1,3-Propanediol: A simpler diol with similar reactivity but lacking the cyclobutyl group.
Cyclobutylmethanol: Contains a cyclobutyl group but only one hydroxyl group.
2-Cyclobutylethanol: Similar structure but with a shorter carbon chain
Uniqueness: 2-Cyclobutylpropane-1,3-diol is unique due to the presence of both a cyclobutyl group and two hydroxyl groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C7H14O2 |
---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2-cyclobutylpropane-1,3-diol |
InChI |
InChI=1S/C7H14O2/c8-4-7(5-9)6-2-1-3-6/h6-9H,1-5H2 |
InChI Key |
DCYXFUZHSKLYQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(CO)CO |
Origin of Product |
United States |
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